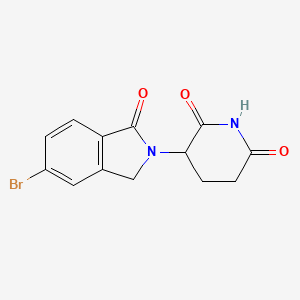
4-bromo-3-methylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylbut-2-enenitrile, also known as 4-bromo-3-methylbut-2-enenitrile, is a compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless, volatile liquid with a boiling point of 98°C and a melting point of -63°C. It is a useful reagent for organic synthesis, particularly in the preparation of a variety of organic compounds. It has been found to be an effective catalyst for a range of organic reactions, including the synthesis of amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, 4-bromo-3-methylbut-2-enenitrile is used in the production of various polymers and nanomaterials.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylbut-2-enenitrile has a wide range of applications in the scientific research and laboratory setting. It is used in the synthesis of a variety of organic compounds, such as amines, nitriles, and heterocycles. It is also used in the synthesis of pharmaceuticals and in the development of new materials. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is used in the production of various polymers and nanomaterials.
Mecanismo De Acción
In the synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile, the first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The nitrile then reacts with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This reaction is an example of a nucleophilic substitution reaction, in which the nucleophile (in this case, the nitrile) reacts with the electrophile (in this case, the bromoacetaldehyde) to form the desired product.
Biochemical and Physiological Effects
4-Bromo-3-methylbut-2-enenitrile has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine, a neurotransmitter involved in learning and memory. It has also been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile has been found to have a variety of anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. It is a useful reagent for organic synthesis and can be used to produce a variety of organic compounds. It is also an effective catalyst for a range of organic reactions. However, there are some limitations to using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile in laboratory experiments. It is volatile and can be difficult to handle, and it has a low boiling point, which can make it difficult to use in high-temperature experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. One potential direction is the development of new materials, such as polymer and nanomaterials, using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a catalyst. Another potential direction is the development of new pharmaceuticals using 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile as a starting material. Additionally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new therapeutic agents for the treatment of various diseases and disorders, such as Alzheimer's disease and cancer. Finally, 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile could be used to develop new diagnostic agents for the detection of various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile is typically carried out by a two-step process. The first step involves the reaction of bromoacetaldehyde with sodium nitrite in an aqueous solution to form the nitrile. The second step involves the reaction of the nitrile with a base, such as sodium hydroxide, to form 4-bromo-3-methylbut-2-enenitrilethylbut-2-enenitrile. This method is simple, efficient, and cost-effective, and can be used to produce a variety of nitrile compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methylbut-2-enenitrile involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-buten-1-ol", "sodium bromide", "sodium cyanide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: React 3-methyl-2-buten-1-ol with sulfuric acid to form 3-methyl-2-buten-1-ol sulfate.", "Step 2: React 3-methyl-2-buten-1-ol sulfate with sodium bromide to form 4-bromo-3-methyl-2-buten-1-ol.", "Step 3: React 4-bromo-3-methyl-2-buten-1-ol with sodium cyanide in the presence of water to form 4-bromo-3-methylbut-2-enenitrile." ] } | |
Número CAS |
92089-37-7 |
Nombre del producto |
4-bromo-3-methylbut-2-enenitrile |
Fórmula molecular |
C5H6BrN |
Peso molecular |
160 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



